molecular formula C15H22N2O6 B1621813 (2S)-2-amino-5-oxo-5-phenylmethoxypentanoic acid;(2S)-2-aminopropanoic acid CAS No. 37475-30-2

(2S)-2-amino-5-oxo-5-phenylmethoxypentanoic acid;(2S)-2-aminopropanoic acid

Cat. No.: B1621813
CAS No.: 37475-30-2
M. Wt: 326.34 g/mol
InChI Key: LUBYMBWOEXNKPF-GBZGCGEDSA-N
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Description

Gamma-Benzylglutamate-alanine copolymer is a synthetic polymer composed of gamma-benzylglutamate and alanine units. This copolymer is known for its unique properties, making it suitable for various applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Gamma-Benzylglutamate-alanine copolymer can be synthesized through ring-opening polymerization of N-carboxy-γ-benzyl-L-glutamate anhydride (BLG-NCA) in the presence of a primary amine initiator. The reaction is typically carried out in a solvent such as N,N-dimethylformamide (DMF) at controlled temperatures to ensure the formation of the desired copolymer .

Industrial Production Methods

Industrial production of (2S)-2-amino-5-oxo-5-phenylmethoxypentanoic acid;(2S)-2-aminopropanoic acid involves large-scale ring-opening polymerization processes. The use of nickel-mediated catalysts and controlled reaction conditions ensures high yield and purity of the copolymer . The polymerization process is followed by purification steps, including size-exclusion chromatography and multiple-angle laser light scattering, to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Gamma-Benzylglutamate-alanine copolymer undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized derivatives of the copolymer, while reduction can yield reduced forms of the polymer .

Scientific Research Applications

Gamma-Benzylglutamate-alanine copolymer has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S)-2-amino-5-oxo-5-phenylmethoxypentanoic acid;(2S)-2-aminopropanoic acid involves its interaction with biological systems at the molecular level. The copolymer can mimic natural polymers, facilitating cell adhesion and proliferation. Its built-in neurotransmitter glutamate can induce neurogenesis and promote nerve regeneration . The molecular targets and pathways involved include the activation of specific receptors and signaling pathways that regulate cell growth and differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Gamma-Benzylglutamate-alanine copolymer is unique due to its combination of γ-benzyl-L-glutamate and alanine units, providing a balance of hydrophobic and hydrophilic properties. This copolymer’s ability to form biomimetic scaffolds and its potential in neuroregenerative applications set it apart from other similar compounds .

Properties

CAS No.

37475-30-2

Molecular Formula

C15H22N2O6

Molecular Weight

326.34 g/mol

IUPAC Name

(2S)-2-amino-5-oxo-5-phenylmethoxypentanoic acid;(2S)-2-aminopropanoic acid

InChI

InChI=1S/C12H15NO4.C3H7NO2/c13-10(12(15)16)6-7-11(14)17-8-9-4-2-1-3-5-9;1-2(4)3(5)6/h1-5,10H,6-8,13H2,(H,15,16);2H,4H2,1H3,(H,5,6)/t10-;2-/m00/s1

InChI Key

LUBYMBWOEXNKPF-GBZGCGEDSA-N

Isomeric SMILES

C[C@@H](C(=O)O)N.C1=CC=C(C=C1)COC(=O)CC[C@@H](C(=O)O)N

SMILES

CC(C(=O)O)N.C1=CC=C(C=C1)COC(=O)CCC(C(=O)O)N

Canonical SMILES

CC(C(=O)O)N.C1=CC=C(C=C1)COC(=O)CCC(C(=O)O)N

37475-30-2

Synonyms

gamma-benzyl-L-glutmate-L-alanine copolypeptide
gamma-benzylglutamate-alanine copolymer
GBGAC

Origin of Product

United States

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